丹磺酰-4-氨基丁酸

描述

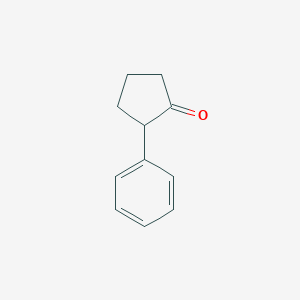

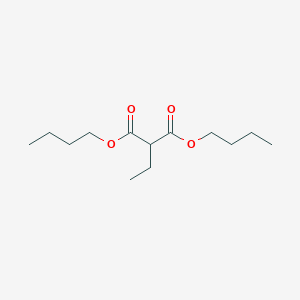

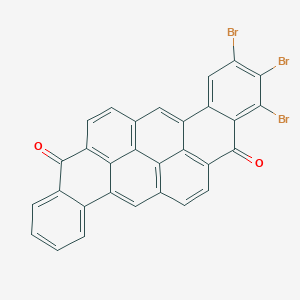

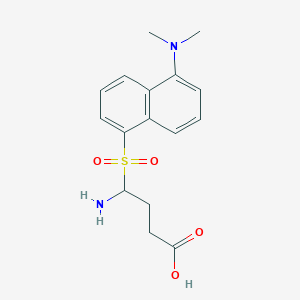

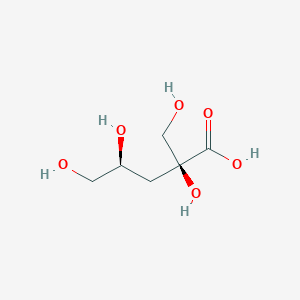

Dansyl-4-aminobutyric acid is a molecule that contains a total of 43 atoms. It consists of 20 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom . The molecule contains a total of 44 bonds, including 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 3 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, 1 aromatic tertiary amine, 1 hydroxyl group, and 1 sulfone .

Synthesis Analysis

Dansyl-4-aminobutyric acid can be synthesized through the process of dansylation. This involves the derivatization of amino acids with dansyl chloride . The method is simple, rapid, and robust, and it has been used for the analysis of 20 proteinogenic amino acids in biological samples .

Molecular Structure Analysis

The molecular structure of Dansyl-4-aminobutyric acid includes a total of 44 bonds, among which there are 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 3 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, 1 aromatic tertiary amine, 1 hydroxyl group, and 1 sulfone .

Chemical Reactions Analysis

Dansyl-4-aminobutyric acid can be used in the analysis of amino acids through a process known as dansylation . This process involves the derivatization of amino acids with dansyl chloride, which allows for the separation and identification of amino acids .

Physical And Chemical Properties Analysis

Dansyl-4-aminobutyric acid is a molecule that contains a total of 43 atoms, including 20 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom . It also contains a total of 44 bonds, including 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 3 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, 1 aromatic tertiary amine, 1 hydroxyl group, and 1 sulfone .

科学研究应用

生物学中的定量分析:Beckner和Caprioli(1984年)探索了快速原子轰击质谱法在生物学定量分析中的应用。他们使用丹磺酰-4-氨基丁酸作为内标来测量4-氨基丁酸,展示了其在定量生物分析中的实用性 (Beckner & Caprioli, 1984)。

神经科学研究:Osborne(1971年)利用丹磺酰化合物的微色谱技术,包括丹磺酰-4-氨基丁酸,研究了各种动物神经系统中GABA的分布。这项研究突出了丹磺酰衍生物在神经化学分析中的作用 (Osborne, 1971)。

神经递质测定中的分析化学:Kang等人(2006年)优化了丹磺衍生物化和色谱条件,用于测定生物样品中的神经活性氨基酸。丹磺酰-4-氨基丁酸在分析脑组织和血浆中的神经递质中起着关键作用 (Kang et al., 2006)。

蛋白质和肽分析:Leonard和Osborne(1975年)讨论了氯化丹磺酰的使用,它与氨基酸(包括4-氨基丁酸)反应,用于检测神经组织中的氨基酸和5-羟色胺。这种方法在蛋白质和肽研究中具有重要意义 (Leonard & Osborne, 1975)。

植物的耐逆境能力:Li等人(2016年)研究了γ-氨基丁酸在提高植物耐热性中的作用。了解涉及丹磺酰-4-氨基丁酸等衍生物的代谢途径可能有助于农业研究 (Li et al., 2016)。

毛细管区带电泳:Kuhr和Yeung(1988年)使用激光诱导荧光光谱法在毛细管区带电泳中检测由毛细管区带电泳分离的丹磺氨基酸,说明了丹磺酰衍生物在分析化学中的重要性 (Kuhr & Yeung, 1988)。

作用机制

While the specific mechanism of action for Dansyl-4-aminobutyric acid is not mentioned in the search results, γ-aminobutyric acid (GABA), also known as 4-aminobutyric acid, is a non-protein amino acid that naturally and widely occurs in animals, plants, and microorganisms. As the chief inhibitory neurotransmitter in the central nervous system of mammals, it has become a popular dietary supplement and has promising application in the food industry .

未来方向

The future directions of Dansyl-4-aminobutyric acid could be related to its use in the analysis of amino acids. The process of dansylation, which involves the derivatization of amino acids with dansyl chloride, has been used for the analysis of 20 proteinogenic amino acids in biological samples . This method is simple, rapid, and robust, and it could have promising applications in the future .

属性

IUPAC Name |

4-amino-4-[5-(dimethylamino)naphthalen-1-yl]sulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-18(2)13-7-3-6-12-11(13)5-4-8-14(12)23(21,22)15(17)9-10-16(19)20/h3-8,15H,9-10,17H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWGSYJPVPNMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924550 | |

| Record name | 4-Amino-4-[5-(dimethylamino)naphthalene-1-sulfonyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1236-58-4 | |

| Record name | Dansyl-4-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4-[5-(dimethylamino)naphthalene-1-sulfonyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)